molecular formula C11H17NO2 B2875035 Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate CAS No. 21837-08-1

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate

Cat. No. B2875035
CAS RN: 21837-08-1
M. Wt: 195.262
InChI Key: GHXIBYUAHRXRCM-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 21837-08-1 . It has a molecular weight of 195.26 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO2/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11/h1,12H,4-9H2,2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.26 . It’s typically in liquid form and is stored at 4 degrees Celsius .

Scientific Research Applications

Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Various Piperidine Derivatives

Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

Piperidine derivatives are used in the discovery and biological evaluation of potential drugs . They are often used as building blocks in the synthesis of biologically active compounds .

Alk and ROS1 Inhibitors

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are similar to the compound , have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Multicomponent Reactions

Piperidines are used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product .

Hydrogenation, Cyclization, and Annulation

Piperidines are used in various chemical reactions such as hydrogenation, cyclization, and annulation .

Amination

Piperidines are used in amination reactions, which involve the introduction of an amino group to a molecule .

Pharmacological Activity

Piperidines exhibit a wide range of pharmacological activities, making them valuable in the development of new therapeutic agents .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-prop-2-ynylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11/h1,12H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXIBYUAHRXRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21837-08-1
Record name ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate
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